1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- can be synthesized through several methods. One common approach involves the oxidative dimerization of isoquinoline using reagents such as lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in diethyl ether . Another method includes the coupling of 1-haloisoquinolines .
Industrial Production Methods
For industrial-scale production, the oxidative dimerization method is often preferred due to its higher yield and scalability . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired enantiomeric purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield partially or fully reduced biisoquinoline derivatives.
Substitution: Substitution reactions, particularly involving halogens, can produce a range of substituted biisoquinoline compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions vary but often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- .
Scientific Research Applications
1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- involves its interaction with molecular targets through coordination bonds. The compound’s nitrogen atoms can donate electron pairs to form stable complexes with metal ions, which can then participate in various catalytic and biochemical processes . The pathways involved often depend on the specific application and the nature of the metal ions involved .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: Known for its strong binding affinity with metal ions.
Uniqueness
1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- is unique due to its chiral nature and the presence of multiple stereogenic centers, which contribute to its distinct chemical and physical properties . This makes it particularly valuable in applications requiring specific enantiomeric forms .
Properties
IUPAC Name |
(1R)-1-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNLLQPMVDMRO-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)[C@H]3C4=CC=CC=C4CCN3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460596 | |
Record name | 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634180-49-7 | |
Record name | 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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